molecular formula C16H12ClF3N2O2 B12494141 4-chloro-N'-{[3-(trifluoromethyl)phenyl]acetyl}benzohydrazide

4-chloro-N'-{[3-(trifluoromethyl)phenyl]acetyl}benzohydrazide

Cat. No.: B12494141
M. Wt: 356.72 g/mol
InChI Key: BZUQNYUYLRQSPZ-UHFFFAOYSA-N
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Description

4-chloro-N’-{[3-(trifluoromethyl)phenyl]acetyl}benzohydrazide is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound features a benzohydrazide core substituted with a 4-chloro group and a 3-(trifluoromethyl)phenylacetyl group, making it a valuable molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-{[3-(trifluoromethyl)phenyl]acetyl}benzohydrazide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzohydrazide and 3-(trifluoromethyl)phenylacetic acid.

    Acylation Reaction: The 3-(trifluoromethyl)phenylacetic acid is converted to its acyl chloride derivative using thionyl chloride (SOCl2) under reflux conditions.

    Coupling Reaction: The acyl chloride derivative is then reacted with 4-chlorobenzohydrazide in the presence of a base such as triethylamine (TEA) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-{[3-(trifluoromethyl)phenyl]acetyl}benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-chloro-N’-{[3-(trifluoromethyl)phenyl]acetyl}benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N’-{[3-(trifluoromethyl)phenyl]acetyl}benzohydrazide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-(trifluoromethyl)phenyl isocyanate
  • 4-chloro-3-(trifluoromethyl)phenyl isothiocyanate
  • 4-(trifluoromethyl)benzhydrazide

Uniqueness

4-chloro-N’-{[3-(trifluoromethyl)phenyl]acetyl}benzohydrazide is unique due to its specific substitution pattern and the presence of both chloro and trifluoromethyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C16H12ClF3N2O2

Molecular Weight

356.72 g/mol

IUPAC Name

4-chloro-N'-[2-[3-(trifluoromethyl)phenyl]acetyl]benzohydrazide

InChI

InChI=1S/C16H12ClF3N2O2/c17-13-6-4-11(5-7-13)15(24)22-21-14(23)9-10-2-1-3-12(8-10)16(18,19)20/h1-8H,9H2,(H,21,23)(H,22,24)

InChI Key

BZUQNYUYLRQSPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(=O)NNC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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